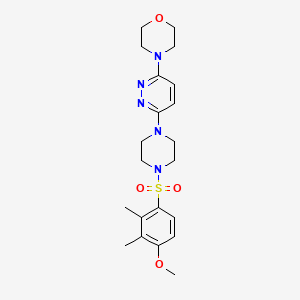
4-(6-(4-((4-Methoxy-2,3-dimethylphenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of various functional groups allows for a wide range of potential reactions. For example, the morpholine ring could undergo electrophilic aromatic substitution, the sulfonyl group could participate in substitution reactions, and the piperazine ring could undergo reactions with electrophiles .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds similar to the one have been studied for their antimicrobial properties. The structural features of such molecules allow them to interact with bacterial cell walls or disrupt essential biological pathways. For instance, derivatives of 1,3,5-triazine, which share some structural similarities, have shown promising activity against bacteria like Staphylococcus aureus and Escherichia coli .
Anti-Tubercular Agents
The structural backbone of this compound is reminiscent of molecules that have been designed to combat tuberculosis. Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, for example, have been synthesized and evaluated for their anti-tubercular activity, showing significant potential against Mycobacterium tuberculosis .
Cancer Research
Molecules with similar sulfonyl and piperazine groups have been investigated for their anti-cancer properties. They can act on various pathways involved in cancer cell proliferation and survival. Research into chalcone derivatives, which have structural elements in common with the compound , has revealed their potential in inhibiting cancer cell growth .
Neuroprotective Effects
Chalcone derivatives, which share some structural characteristics with the compound, have been evaluated for their neuroprotective effects. These compounds have shown potential in protecting neuronal cells from excitotoxicity, which is a process that leads to nerve cell damage and death .
Anti-Inflammatory Applications
The molecular structure of such compounds allows them to modulate inflammatory responses in the body. Chalcone derivatives, for instance, have been shown to possess anti-inflammatory properties, which could be explored in the context of the compound .
Safety And Hazards
Direcciones Futuras
The future research directions for this compound could include exploring its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties. Given the structural complexity of this compound, it could have interesting and useful properties that are yet to be discovered .
Propiedades
IUPAC Name |
4-[6-[4-(4-methoxy-2,3-dimethylphenyl)sulfonylpiperazin-1-yl]pyridazin-3-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O4S/c1-16-17(2)19(5-4-18(16)29-3)31(27,28)26-10-8-24(9-11-26)20-6-7-21(23-22-20)25-12-14-30-15-13-25/h4-7H,8-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUCCCVKRYJLBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-(4-((4-Methoxy-2,3-dimethylphenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-(3-(2-methoxyphenyl)propanoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2874674.png)
![N-(2-methylbenzo[d]thiazol-6-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2874675.png)
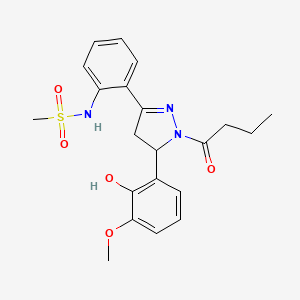

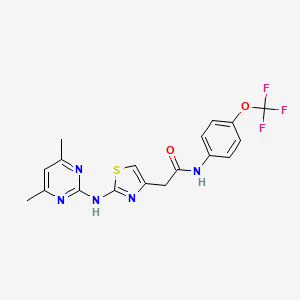
![5,6-dimethyl-2-(((4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2874683.png)
![3-[4-Bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]propanoic acid](/img/structure/B2874686.png)
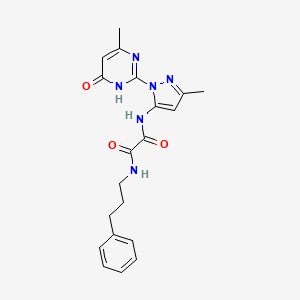
![6-(4-bromobenzyl)-3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2874688.png)
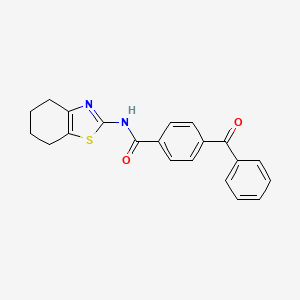

![5-((4-(4-Methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2874694.png)

